キザロフォップ-P-テフリル

概要

説明

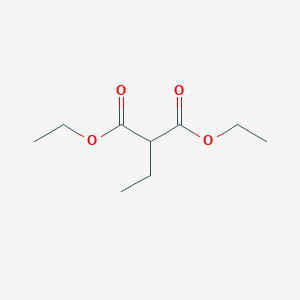

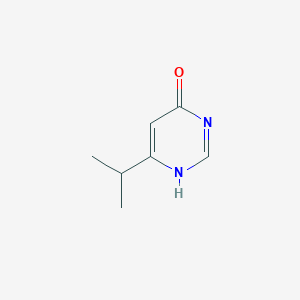

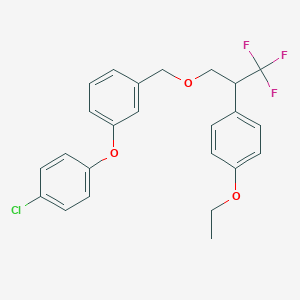

Quizalofop-P-tefuryl is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.9 g/mol. The purity is usually 95%.

The exact mass of the compound Quizalofop-P-tefuryl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.33e-06 m. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Quizalofop-P-tefuryl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quizalofop-P-tefuryl including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

農薬

キザロフォップ-P-テフリルは、主に選択的茎葉処理型除草剤として使用されます。 ジャガイモ、テンサイ、ヒマワリ、油菜、ピーナッツ、野菜など、さまざまな広葉作物における一年生および多年生のイネ科雑草の防除に効果的です 。その作用機序は、アセチルCoAカルボキシラーゼ(ACCase)の阻害に関与しており、これは植物における脂肪酸合成に不可欠であり、望ましくないイネ科植物を死滅させながら、作物を保護します。

環境運命と生態毒性

キザロフォップ-P-テフリルは、自然界におけるその運命と潜在的な生態毒性を理解するために、環境影響が研究されています。 水生生物に対して非常に毒性があり、長期間にわたる影響が知られています 。この情報は、環境への悪影響を最小限に抑えるために、その安全な使用と廃棄に関するガイドラインを策定するために不可欠です。

分析化学

分析化学において、キザロフォップ-P-テフリルは分析用標準品として役立ちます。 土壌サンプル中の分析対象物の定量に用いられ、超高性能液体クロマトグラフィーとオビトラップ質量分析法(UHPLC-Orbitrap-MS)などの技術が用いられます 。この用途は、環境モニタリングと研究の精度と信頼性を確保するために不可欠です。

哺乳動物毒性

キザロフォップ-P-テフリルは、哺乳動物毒性試験が行われており、摂取した場合有害と分類されています。 皮膚および吸入による毒性は低く、安全評価のために特定の致死量(LD50)と致死濃度(LC50)が決定されています 。これらの研究は、人間と動物に対するリスクを評価し、安全な取扱方法を確立するために不可欠です。

残留分析

この化合物が農産物に残留物としてどのように振る舞うかは、重要な関心事です。 研究では、主要作物における残留物の性質、その量、および執行目的のための分析方法に重点が置かれています 。この研究は、食品中の残留レベルが安全限界内にあることを保証することで、食品の安全性を支えています。

作用機序

Target of Action

Quizalofop-P-tefuryl is a selective, post-emergence herbicide . Its primary target is the enzyme acetyl CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and cell growth, particularly in the meristematic tissue of plants .

Mode of Action

Quizalofop-P-tefuryl acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to a cessation of lipid production . As a systemic herbicide, it is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissue .

Biochemical Pathways

The primary biochemical pathway affected by Quizalofop-P-tefuryl is the fatty acid biosynthesis pathway . By inhibiting ACCase, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the synthesis of fatty acids . This disruption affects cell membrane integrity and function, leading to plant death .

Pharmacokinetics

It is known that the compound is harmful if swallowed, with a relatively high oral lethal dose (ld50 > 1000 mg/kg bw) . It has low dermal and inhalation toxicity .

Result of Action

The inhibition of ACCase by Quizalofop-P-tefuryl leads to a disruption in fatty acid biosynthesis, which in turn affects the integrity and function of cell membranes . This results in the death of the plant, particularly annual and perennial grasses . The first outward signs of the herbicide’s activity appear 5 - 10 days after application .

Safety and Hazards

将来の方向性

The European Food Safety Authority (EFSA) has conducted a review of the existing maximum residue levels (MRLs) for Quizalofop-P-tefuryl . The review has led to the modification of existing MRLs for several commodities of plant and animal origin . The EFSA concluded that the short-term and long-term intake of residues resulting from the use of Quizalofop-P-tefuryl is unlikely to present a risk to consumer health .

生化学分析

Biochemical Properties

Quizalofop-P-tefuryl is known to interact with certain enzymes and proteins. Its mode of action involves the inhibition of acetyl CoA carboxylase activity . This enzyme plays a crucial role in fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the plant .

Cellular Effects

Quizalofop-P-tefuryl has various effects on cells. It is rapidly absorbed by foliage and translocated through the plant in the phloem and xylem to the meristematic tissue . This systemic action allows it to affect various types of cells and cellular processes. It influences cell function by disrupting fatty acid biosynthesis, which is essential for cell membrane integrity .

Molecular Mechanism

The molecular mechanism of Quizalofop-P-tefuryl involves binding to the enzyme acetyl CoA carboxylase, inhibiting its activity . This prevents the synthesis of fatty acids, which are crucial components of cell membranes. The disruption of this process affects the integrity of the cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Quizalofop-P-tefuryl can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Quizalofop-P-tefuryl has been tested in mammalian toxicology and is found to be harmful if swallowed. It has low dermal and inhalation toxicity . Detailed information on the effects of different dosages in animal models is currently unavailable .

Metabolic Pathways

Quizalofop-P-tefuryl is involved in the fatty acid biosynthesis pathway by inhibiting the enzyme acetyl CoA carboxylase . Detailed information on the metabolic pathways that Quizalofop-P-tefuryl is involved in, including any enzymes or cofactors that it interacts with, is currently unavailable .

Transport and Distribution

Quizalofop-P-tefuryl is systemic and is rapidly absorbed by foliage and translocated through the plant in the phloem and xylem to the meristematic tissue . Detailed information on how Quizalofop-P-tefuryl is transported and distributed within cells and tissues is currently unavailable .

特性

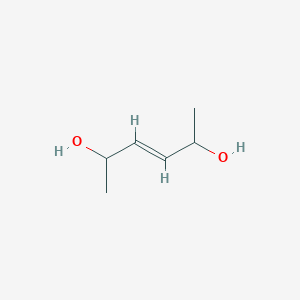

IUPAC Name |

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDWPHJZANJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058290 | |

| Record name | Quizalofop-P-tefuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-06-6, 200509-41-7 | |

| Record name | Quizalofop-tefuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P-tefuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-TEFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

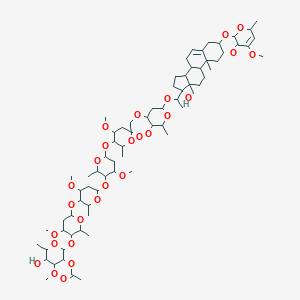

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

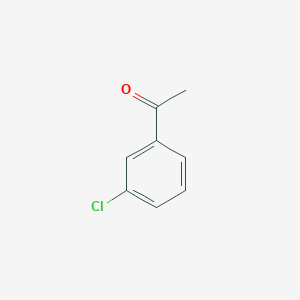

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)